11,12-Dihydrobenzo(a)pyrene-11,12-diol

描述

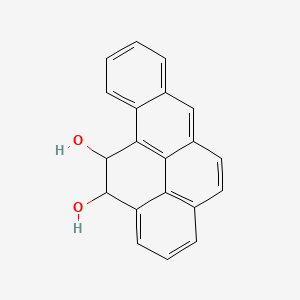

11,12-Dihydrobenzo(a)pyrene-11,12-diol (hereafter referred to as DB[a,l]P-11,12-diol) is a critical metabolite of dibenzo[a,l]pyrene (DB[a,l]P), a polycyclic aromatic hydrocarbon (PAH) renowned for its exceptional carcinogenic potency . DB[a,l]P-11,12-diol is formed via cytochrome P450 (CYP)-mediated oxidation of DB[a,l]P, followed by epoxide hydrolase (EH)-catalyzed hydrolysis . This dihydrodiol undergoes further metabolic activation to fjord-region 11,12-diol-13,14-epoxides (DB[a,l]PDE), which are the ultimate carcinogens responsible for forming DNA adducts and initiating mutations . DB[a,l]P-11,12-diol and its epoxides exhibit remarkable stereoselectivity in metabolic pathways and DNA interactions, contributing to their high tumorigenic activity in rodent models and human cell lines .

属性

CAS 编号 |

28622-86-8 |

|---|---|

分子式 |

C20H14O2 |

分子量 |

286.3 g/mol |

IUPAC 名称 |

11,12-dihydrobenzo[a]pyrene-11,12-diol |

InChI |

InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-13-10-12-4-1-2-6-14(12)18(20(19)22)17(13)16(11)15/h1-10,19-22H |

InChI 键 |

SGHZUKBSLLOHPU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(C(C5=CC=C4)O)O |

规范 SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(C(C5=CC=C4)O)O |

同义词 |

11,12-dihydro-11,12-dihydroxybenzo(a)pyrene 11,12-dihydro-11,12-dihydroxybenzo(a)pyrene, (cis)-isomer 11,12-dihydro-11,12-dihydroxybenzo(a)pyrene, (trans)-(+-)-isomer 11,12-dihydro-11,12-dihydroxybenzo(a)pyrene, (trans)-isomer benzo(a)pyrene-11,12-dihydrodiol |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Metabolic Differences: Fjord vs. Bay-Region Diol Epoxides

DB[a,l]PDE belongs to the fjord-region diol epoxides, distinguished by their sterically hindered, angular aromatic rings. In contrast, bay-region diol epoxides, such as benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), have less steric hindrance. This structural difference profoundly impacts DNA binding and carcinogenicity:

Comparison with Other PAH Diol Epoxides

Benzo[g]chrysene-11,12-diol-13,14-epoxide (B[g]CDE)

- Activation Pathway : Similar to DB[a,l]PDE, B[g]CDE is a fjord-region epoxide but requires higher doses to induce tumors .

- DNA Binding: Forms fewer adducts than DB[a,l]PDE, correlating with lower carcinogenicity in comparative assays .

Benzo[e]pyrene-9,10-diol-11,12-epoxide

- Tumorigenicity : Induces hepatic or pulmonary tumors in mice but at significantly lower rates than DB[a,l]PDE .

- Metabolic Stability : Rapid detoxification reduces its biological impact compared to DB[a,l]PDE .

Benzo[c]phenanthrene-3,4-diol-1,2-epoxide (B[c]PhDE)

Metabolic Activation and Stereoselectivity

DB[a,l]P-11,12-diol exhibits enantiomer-specific activation:

- (−)-(11R,12R)-Dihydrodiol : Efficiently converted to (−)-anti-DB[a,l]PDE, forming stable DNA adducts and inducing mutations .

- (+)-(11S,12S)-Dihydrodiol : Poorly metabolized, with negligible DNA binding .

Comparison with BPDE : BPDE activation shows less stereoselectivity, with both enantiomers contributing to adduct formation .

Enzymatic Interactions and Detoxification

Key Insight : DB[a,l]P-11,12-diol’s steric hindrance impedes detoxification by glutathione-S-transferase (GST), enhancing its persistence in cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。